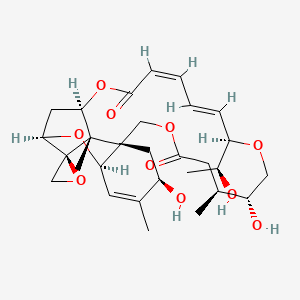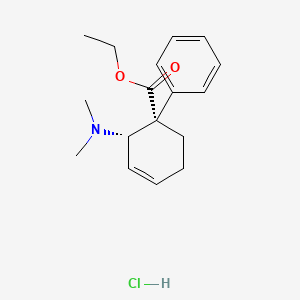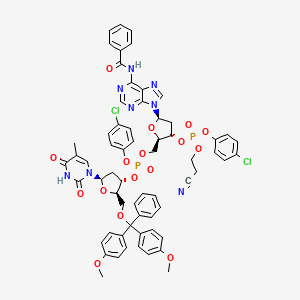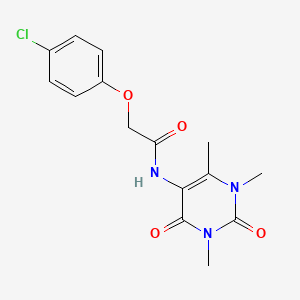
1,1'-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) is a complex organic compound that features a phthalazine core linked to azetidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine core, followed by the introduction of the azetidinone groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) include other phthalazine derivatives and azetidinone-containing molecules. Examples include:
- 1,4-Phthalazinediylbis(4-phenyl-3-chloro-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-methylphenyl)-3-chloro-2-azetidinone)
Uniqueness
The uniqueness of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
139108-71-7 |
|---|---|
Formule moléculaire |
C26H18Br2Cl2N6O2 |
Poids moléculaire |
677.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-[[4-[[2-(4-bromophenyl)-3-chloro-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-3-chloroazetidin-2-one |
InChI |
InChI=1S/C26H18Br2Cl2N6O2/c27-15-9-5-13(6-10-15)21-19(29)25(37)35(21)33-23-17-3-1-2-4-18(17)24(32-31-23)34-36-22(20(30)26(36)38)14-7-11-16(28)12-8-14/h1-12,19-22H,(H,31,33)(H,32,34) |
Clé InChI |
OJHUJFWMZUNRIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC=C(C=C4)Br)NN5C(C(C5=O)Cl)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
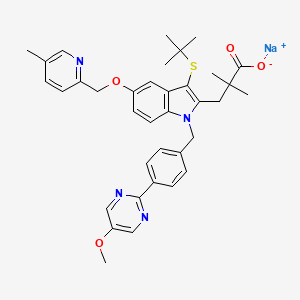
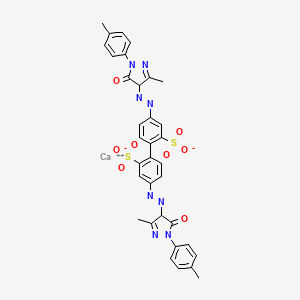

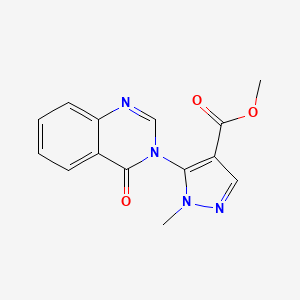
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
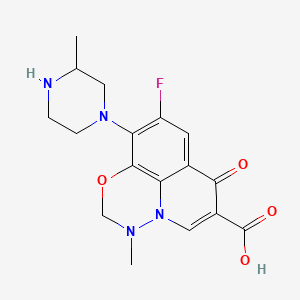
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)


